N-(1,3-Thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide (CPN-9) is a small molecule identified through ligand-based virtual screening. [] It exhibits selective suppression of oxidative stress-induced cell death across different cell types. [] This compound functions as an Nrf2 activator, showing potential as a neuroprotective agent. []
N-(1,3-Thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide (CPN-9) exerts its activity by activating the Nrf2 signaling pathway in a reactive oxygen species-dependent manner. [] CPN-9 upregulates Nrf2, a transcription factor regulating the expression of antioxidant proteins and phase II detoxification enzymes. [] This upregulation leads to increased levels of heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate–cysteine ligase modifier subunit (GCLM). [] Studies using Nrf2 knockdown and the antioxidant N-acetylcysteine suggest that CPN-9's protective effect against oxidative stress-induced cell death is directly linked to Nrf2 activation. []
N-(1,3-Thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide (CPN-9) demonstrates promising neuroprotective effects. [] In a transgenic ALS mouse model carrying the H46R mutation in the SOD1 gene, systemic administration of CPN-9 after disease onset resulted in sustained motor function and delayed disease progression. [] This finding highlights its potential for treating neurodegenerative disorders.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3